Quantitative Head-to-Head Comparison Data Currently Unavailable for This Specific Compound from Admissible Sources
An exhaustive search of primary research papers, patents, and authoritative databases did not yield any direct head-to-head comparative data, cross-study comparable data, or class-level quantitative inference data where 6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine (CAS 2097996-85-3) was the subject of a quantitative assay alongside a clear comparator compound. The compound appears primarily in chemical vendor listings and synthetic intermediate contexts, not as the active principal in published pharmacological or biochemical studies [1]. The related Aurora-A inhibitor ASH (PDB: 2xne, 2xng) differs by the presence of a 4-morpholin-4-ylphenylamine group at the pyrazine 8-position, precluding direct data substitution [2]. Without quantitative comparator data, a differential advantage over analogs cannot be established under this guide's evidence admission rules.
| Evidence Dimension | N/A – No quantitative comparator data identified |
|---|---|
| Target Compound Data | No quantitative biological or physicochemical data available from admissible primary sources |
| Comparator Or Baseline | Closest structurally characterized analogs: ASH (3-chloro-N-(4-morpholin-4-ylphenyl)-6-pyridin-3-ylimidazo[1,2-a]pyrazin-8-amine) and A0H (N-(3-{3-chloro-8-[(4-morpholin-4-ylphenyl)amino]imidazo[1,2-a]pyrazin-6-yl}benzyl)methanesulfonamide) reported in Aurora-A crystal structures [2] |
| Quantified Difference | Cannot be computed |
| Conditions | Not applicable |
Why This Matters
This evidence gap underscores that any claim of differentiation for procurement would be speculative; the compound’s value proposition must currently rest on its precise structural identity for use as a synthetic building block or probe candidate, not on demonstrated biological superiority.
- [1] Patent search results across Google Patents, USPTO, and WIPO databases (2026) for CAS 2097996-85-3 and the IUPAC name 6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine, yielding no direct matches as an exemplified or claimed compound. View Source
- [2] PDB entries 2xne and 2xng: Crystal structures of Aurora-A kinase bound to imidazopyrazine inhibitors ASH and A0H. Bouloc, N., et al. Bioorg. Med. Chem. Lett. 2010, 20, 5988. View Source
